((o-Nonylphenoxy)methyl)oxirane
Description
((o-Nonylphenoxy)methyl)oxirane, also known as ortho-para-BFDGE (bisphenol F diglycidyl ether), is an epoxide compound with the molecular formula C24H30O3. It features a central oxirane (epoxide) ring substituted with a methyl group and an o-nonylphenoxy moiety. This compound is structurally related to bisphenol derivatives and is primarily used in industrial applications, such as epoxy resin production, adhesives, and coatings . Its o-nonylphenoxy substituent introduces steric bulk, influencing its reactivity and physicochemical properties compared to simpler epoxides.
Properties
CAS No. |
94159-62-3 |
|---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-[(2-nonylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-11-16-12-9-10-13-18(16)20-15-17-14-19-17/h9-10,12-13,17H,2-8,11,14-15H2,1H3 |
InChI Key |
WNISWKAEAPQCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OCC2CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound with Similar Compounds
*Estimated based on structural similarity to (C24H22O5, MW 390.42).
Structural and Reactivity Differences
- Substituent Effects: Electron-Withdrawing Groups: The nitro group in 2-[(4-Nitrophenoxy)methyl]oxirane increases the electrophilicity of the oxirane ring, accelerating reactions with nucleophiles like amines or alcohols . In contrast, the electron-donating methoxy group in compounds like 2-(4-Methoxyphenyl)-3-methyloxirane () reduces oxirane reactivity. Steric Hindrance: Bulky substituents (e.g., o-nonylphenoxy, 1-methyl-1-phenylethyl) hinder access to the oxirane ring, slowing ring-opening reactions. This property is exploited in epoxy resins requiring controlled curing .
- Physicochemical Properties: Solubility: Long alkyl chains (e.g., 3-pentadecylphenoxy in ) enhance hydrophobicity, making such compounds suitable for non-polar matrices like lubricants. Conversely, nitro or bromo substituents improve compatibility with polar solvents . Thermal Stability: Bulky aromatic groups (e.g., 4-(1-methyl-1-phenylethyl)phenoxy) increase thermal degradation resistance, critical for high-temperature polymer applications .
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